3-Fluoro-4-methoxybenzylamine hydrochloride
Overview
Description
3-Fluoro-4-methoxybenzylamine hydrochloride, also known as Fmoc-3-fluoro-4-methoxybenzylamine hydrochloride, is a chemical compound that belongs to the class of amines. It is widely used in the synthesis of peptides and proteins due to its unique properties. It is a fine chemical that can be used as a building block in research, as a reagent in the synthesis of complex compounds, and as a versatile scaffold for the synthesis of natural products .
Molecular Structure Analysis
The molecular formula of 3-Fluoro-4-methoxybenzylamine hydrochloride is C8H10FNO . The molecular weight is 155.17 g/mol .Scientific Research Applications
1. Synthesis and Biological Activities
3-Fluoro-4-methoxybenzylamine hydrochloride plays a role in the synthesis of various compounds. For instance, it is involved in the preparation of 3-(o-methoxybenzyl)sydnone and 3-(o-methoxybenzyl)-4-morpholinomethylsydnone, which exhibit significant biological activities such as coronary dilation, platelet aggregation inhibition, local anesthetic effects, and cardiotropic activity (H. Tien et al., 1990).
2. Facilitating Synthesis Methods
It is used in developing simplified synthesis methods for various compounds, enhancing the efficiency of industrial production. For example, its involvement in the one-step synthesis of 3-fluoro-4-methoxybenzaldehyde demonstrates its utility in streamlining synthetic processes (Wang Bao-jie, 2006).
3. Charge Control in Chemical Reactions
In the field of chemistry, 3-Fluoro-4-methoxybenzylamine hydrochloride contributes to understanding charge control in reactions like the SNAr reaction. It has been used to study the substitution reactions in compounds like 3-fluoro-4-chloronitrobenzene, which is crucial for understanding the dynamics of chemical reactions (M. Cervera et al., 1996).
4. Antimicrobial Activity
Compounds synthesized using 3-Fluoro-4-methoxybenzylamine hydrochloride have shown potential antimicrobial activity. This is significant in the development of new antimicrobial agents and understanding their mechanisms of action (Hitendra K. Maheta et al., 2012).
5. Anti-Inflammatory Applications
A derivative of 3-Fluoro-4-methoxybenzylamine, namely Z-3-fluoro-2-(4-methoxybenzyl)allylamine hydrochloride (LJP 1586), has been studied for its anti-inflammatory effects. This highlights its potential role in developing new anti-inflammatory therapies (A. O'Rourke et al., 2008).
Safety And Hazards
3-Fluoro-4-methoxybenzylamine hydrochloride is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . It should be stored in a well-ventilated place and kept in a tightly closed container .
properties
IUPAC Name |
(3-fluoro-4-methoxyphenyl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO.ClH/c1-11-8-3-2-6(5-10)4-7(8)9;/h2-4H,5,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIPBARGYTYLHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-methoxybenzylamine hydrochloride | |
CAS RN |
247570-27-0 | |
Record name | (3-fluoro-4-methoxyphenyl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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